molecular formula C27H33N3O4 B14976678 Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14976678
M. Wt: 463.6 g/mol
InChI Key: YGGCQAKGPVPKGX-UHFFFAOYSA-N
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Description

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives

Preparation Methods

The synthesis of ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is followed by additional steps such as the Huisgen 1,3-dipolar cycloaddition .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells .

Comparison with Similar Compounds

Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C27H33N3O4/c1-3-34-26(31)24-23(28-27(32)29-25(24)21-9-11-22(33-2)12-10-21)18-30-15-13-20(14-16-30)17-19-7-5-4-6-8-19/h4-12,20,25H,3,13-18H2,1-2H3,(H2,28,29,32)

InChI Key

YGGCQAKGPVPKGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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